Sodium1-(pyridin-2-yl)cyclopropane-1-carboxylate

Description

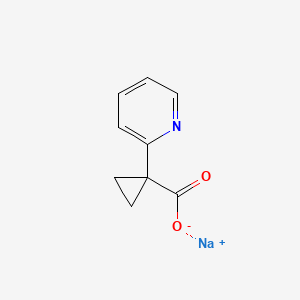

Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is a sodium salt derived from the parent carboxylic acid, 1-(pyridin-2-yl)cyclopropanecarboxylic acid (CAS 162960-26-1) . Its structure features a cyclopropane ring fused to a pyridin-2-yl group and a carboxylate moiety. The sodium counterion enhances aqueous solubility, making it advantageous for applications in pharmaceuticals, agrochemicals, or catalysis.

Properties

Molecular Formula |

C9H8NNaO2 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

sodium;1-pyridin-2-ylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H9NO2.Na/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

FSWOYYWYGMQKNT-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of pyridine-2-carboxylic acid with a cyclopropane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the sodium salt of the carboxylate group.

Industrial Production Methods: Industrial production of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopropane Carboxylates

Key structural analogs differ in substituents on the pyridine ring or the carboxylate moiety, leading to variations in physicochemical properties and applications:

Key Observations :

- Solubility : The sodium salt’s carboxylate group confers superior aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters), which are more soluble in organic solvents .

- Stability : Esters (e.g., ethyl or methyl) may hydrolyze under acidic/basic conditions, whereas the sodium salt offers stability in neutral aqueous environments.

Functional Analogues: Pyrethroids and Agrochemical Derivatives

Pyrethroids, such as ethyl chrysanthemate (ethyl 2,2-dimethyl-3-(1-isobutenyl)cyclopropane-1-carboxylate), share a cyclopropane carboxylate backbone but exhibit distinct bioactivity. These compounds are photostable insecticides targeting insect sodium channels . In contrast, Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate’s pyridine ring may enable interactions with biological targets (e.g., enzymes, receptors) rather than insecticidal activity.

Research and Development Perspectives

- Synthetic Utility : The sodium salt could serve as a precursor for ester derivatives (e.g., via alkylation) or metal complexes leveraging the pyridine’s coordination capacity.

- Biological Screening : Structural similarity to pyridinyl bioactive compounds (e.g., 5-methoxy derivatives ) warrants evaluation in antimicrobial, antiviral, or anticancer assays.

- Formulation : High solubility supports its use in aqueous formulations for drug delivery or agricultural sprays.

Biological Activity

Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is a compound of interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate is a sodium salt characterized by a cyclopropane ring linked to a carboxylic acid group and a pyridine moiety. The compound's molecular formula is , with a molecular weight of approximately 195.16 g/mol. Its structure can be represented as follows:

The presence of the pyridine ring enhances its solubility and bioavailability, making it a candidate for various biological assays.

Antimicrobial Properties

Research has indicated that compounds similar to sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives containing pyridine rings have been shown to inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy against various pathogens. A study demonstrated that certain pyridine derivatives had minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL against multidrug-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate | N/A | N/A |

| Pyridine Derivative A | 32 | MRSA |

| Pyridine Derivative B | 16 | E. coli |

The exact mechanism of action for sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate remains to be fully elucidated. However, similar compounds typically act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis by binding to ribosomal subunits. For example, β-lactam antibiotics function by inhibiting enzymes involved in cell wall synthesis, while aminoglycosides interfere with protein synthesis .

Study on Plant Growth Regulation

An exploratory study focused on cyclopropene derivatives, including sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate, evaluated their effects on plant growth. The research utilized an in planta assay system with Arabidopsis thaliana, revealing that certain derivatives could affect apical hook development independently of ethylene biosynthesis pathways . This suggests potential applications in agricultural biotechnology as growth regulators.

Research Findings

Recent developments in the synthesis and application of cyclopropane derivatives have highlighted their potential as chemical biology tools. The ability to modify these compounds for specific biological targets opens avenues for new herbicides or antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate, and what critical reaction conditions ensure high yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pyridine-substituted precursor via [2+1] cycloaddition or transition-metal-catalyzed methods. For example, cyclopropane rings can be formed using ethyl diazoacetate derivatives under rhodium catalysis, followed by hydrolysis and sodium salt formation . Key conditions include inert atmosphere (N₂/Ar), controlled temperature (−10°C to 25°C), and solvent selection (e.g., THF or DCM). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and pyridyl aromatic signals (δ ~7.0–8.5 ppm).

- FTIR : Carboxylate C=O stretching (~1580–1650 cm⁻¹) and pyridine ring vibrations (~1400–1600 cm⁻¹).

- X-ray crystallography : Definitive structural confirmation, as demonstrated in cocrystallization studies of analogous cyclopropane carboxylates .

- HPLC-MS : To assess purity and detect trace impurities (<0.5%) .

Q. How should Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate be stored to maintain stability, and what degradation products should researchers monitor?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Degradation pathways include hydrolysis of the cyclopropane ring (monitored via NMR for ring-opening byproducts) or oxidation of the pyridyl moiety (tracked by HPLC for hydroxylated derivatives). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers design cocrystallization experiments to modify the physicochemical properties of Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate?

- Methodological Answer : Cocrystallization with coformers like 2-aminopyridine (as in ) can enhance solubility or bioavailability. Screen coformers using solvent-drop grinding or slow evaporation in polar solvents (e.g., methanol/water). Monitor crystal formation via PXRD and DSC to identify new polymorphs. Computational tools (e.g., Mercury CSD) can predict hydrogen-bonding interactions between the carboxylate and coformers.

Q. What role does the sodium ion play in the compound’s reactivity during cross-coupling or catalytic reactions?

- Methodological Answer : The sodium ion stabilizes the carboxylate group, influencing electron density distribution. In Pd-catalyzed cross-coupling, the carboxylate may act as a directing group or transient ligand. Compare reactivity with analogous potassium or lithium salts to isolate ionic effects. In situ FTIR or XAS can track metal coordination during reactions .

Q. What strategies are recommended for evaluating the biological activity of Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate, particularly in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with cyclopropane-binding pockets (e.g., cyclopropane fatty acid synthases) or pyridine-dependent enzymes.

- Assay Design : Use fluorescence-based assays (e.g., FRET) to monitor inhibition kinetics. Include negative controls (e.g., sodium-free analogs) to distinguish ionic vs. structural effects.

- Computational Docking : AutoDock Vina or Schrödinger Suite can predict binding modes to guide SAR studies .

Q. How can researchers resolve contradictions in reported solubility data for Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate across different solvents?

- Methodological Answer : Conduct systematic solubility studies using USP <921> guidelines. Variables include temperature (5–50°C), solvent polarity (log P), and ionic strength (buffer pH 4–10). Use laser nephelometry for real-time monitoring. Conflicting data may arise from polymorphic forms (e.g., hydrate vs. anhydrous), which can be characterized via TGA-DSC .

Q. What computational approaches are most effective for modeling the conformational dynamics of Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate in solution?

- Methodological Answer :

- MD Simulations : GROMACS or AMBER with explicit solvent models (e.g., TIP3P water) to study torsional strain in the cyclopropane ring.

- DFT Calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic sites.

- PCA (Principal Component Analysis) : Identify dominant conformational changes affecting binding or reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.